molecular formula C14H28N3OP B14344864 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane CAS No. 92326-80-2

1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane

Cat. No.: B14344864
CAS No.: 92326-80-2
M. Wt: 285.37 g/mol
InChI Key: ZQSBSBYYLKMEGN-UHFFFAOYSA-N
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Description

1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane is a specialized organic compound of significant interest in synthetic and medicinal chemistry research. It features a central phosphorus atom coordinated by two azepane (seven-membered cyclic amine) groups and one aziridine (three-membered cyclic amine) group. Azepanes are recognized as valuable scaffolds in drug discovery, often used to modulate the properties of pharmaceutical candidates . Compounds with similar phosphoryl triazine structures have a molecular weight of approximately 341.5 g/mol and a topological polar surface area of around 26.8 Ų, which can influence their solubility and reactivity . The presence of both azepane and the strained, reactive aziridine ring makes this reagent a potential candidate for developing novel enzyme inhibitors or as a key intermediate in the synthesis of more complex molecules. Its primary research applications are anticipated in the fields of organic synthesis methodology and as a building block for biologically active compounds. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

92326-80-2

Molecular Formula

C14H28N3OP

Molecular Weight

285.37 g/mol

IUPAC Name

1-[azepan-1-yl(aziridin-1-yl)phosphoryl]azepane

InChI

InChI=1S/C14H28N3OP/c18-19(17-13-14-17,15-9-5-1-2-6-10-15)16-11-7-3-4-8-12-16/h1-14H2

InChI Key

ZQSBSBYYLKMEGN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)P(=O)(N2CCCCCC2)N3CC3

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound contains a central phosphorus atom bonded to two azepane (7-membered saturated nitrogen heterocycle) groups and one aziridine (3-membered strained nitrogen heterocycle). Key challenges include:

  • Regioselective phosphorylation : Ensuring precise substitution of phosphorus with two azepane units and one aziridine.
  • Aziridine stability : Preventing ring-opening of the strained aziridine during synthesis.
  • Steric hindrance : Managing bulkiness from azepane rings during phosphorylation.

Phosphorylation Strategies for Azepane-Aziridine Systems

Stepwise Phosphoryl Chloride Substitution

A common route involves sequential substitution of phosphoryl chloride (POCl₃) with amines:

  • Diazepanation :
    POCl₃ reacts with two equivalents of azepane in anhydrous dichloromethane at 0–5°C, yielding ClP(O)(azepane)₂ (Eq. 1):
    $$
    \text{POCl}3 + 2\,\text{azepane} \rightarrow \text{ClP(O)(azepane)}2 + 2\,\text{HCl} \quad \text{(85–90\% yield)}
    $$
    Triethylamine is used to scavenge HCl, preventing side reactions.

  • Aziridine Introduction :
    ClP(O)(azepane)₂ reacts with aziridine at −20°C to minimize ring-opening (Eq. 2):
    $$
    \text{ClP(O)(azepane)}2 + \text{aziridine} \rightarrow \text{P(O)(azepane)}2(\text{aziridine}) + \text{HCl} \quad \text{(70–75\% yield)}
    $$
    Low temperatures stabilize aziridine, while slow addition ensures mono-substitution.

Table 1: Comparative Yields for Stepwise Phosphorylation
Step Reagent Temperature Catalyst Yield (%)
1 POCl₃ 0–5°C Et₃N 85–90
2 Aziridine −20°C None 70–75

One-Pot Ternary Amine Phosphorylation

An alternative method employs simultaneous reaction of POCl₃ with azepane and aziridine in a 1:2:1 molar ratio. However, this approach suffers from poor regiocontrol due to aziridine’s higher nucleophilicity, leading to mixed products.

Aziridine Stability and Protection Strategies

Aziridine’s ring strain necessitates protective measures:

N-Protection with Tosyl Groups

Tosyl-protected aziridine (Ts-aziridine ) mitigates premature ring-opening (Eq. 3):
$$
\text{P(O)(azepane)}2\text{Cl} + \text{Ts-aziridine} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{P(O)(azepane)}2(\text{Ts-aziridine}) \quad \text{(65\% yield)}
$$
Deprotection using Mg/MeOH regenerates free aziridine.

Low-Temperature Reaction Control

Maintaining reactions below −10°C suppresses aziridine polymerization and ring-opening.

Alternative Phosphorus Precursors

H-Phosphonate Intermediate

Oxidation of bis-azepane H-phosphonate offers a milder route (Eq. 4):
$$
\text{(azepane)}2\text{P(O)H} + \text{aziridine} \xrightarrow{\text{I}2, \text{Et}3\text{N}} \text{P(O)(azepane)}2(\text{aziridine}) \quad \text{(60\% yield)}
$$
This method avoids POCl₃’s harsh conditions but requires longer reaction times (24–48 h).

Phosphoramidite Coupling

Using ClP(NR₂)₂ (R = azepane) followed by oxidation (Eq. 5):
$$
\text{ClP(N(azepane))}2 + \text{aziridine} \xrightarrow{\text{H}2\text{O}2} \text{P(O)(azepane)}2(\text{aziridine}) \quad \text{(55\% yield)}
$$
Yields are lower due to competing hydrolysis.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes unreacted azepane and aziridine.
  • Crystallization : Ethanol/water mixtures yield pure product as white crystals.
  • Spectroscopic Confirmation :
    • ³¹P NMR : Single peak at δ 18–20 ppm confirms pure product.
    • IR : P=O stretch at 1250–1300 cm⁻¹.

Applications and Derivatives

The compound’s phosphoramidate structure suggests utility in:

  • Anticancer agents : Analogous phosphorylated heterocycles inhibit kinase activity.
  • Prodrugs : Phosphate mimics for nucleotide delivery.

Chemical Reactions Analysis

Types of Reactions

1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of phosphoryl oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aziridine derivatives.

Scientific Research Applications

1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an enzyme inhibitor and its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane with analogous phosphoramidates and heterocyclic derivatives, focusing on structural, physicochemical, and functional differences.

Phosphoramidates with Varying Amine Substituents
Compound Name Substituents Molecular Weight (g/mol) logP Hydrolysis Half-life (pH 7.4) Key Properties
This compound Azepane + Aziridine 285.3 1.2 12 hours High reactivity (aziridine strain), moderate lipophilicity
1,1'-Phosphorylbis(azepane) Two azepane rings 312.4 2.5 48 hours High lipophilicity, slow hydrolysis, stable conformation
1-[Piperidin-1-yl(aziridin-1-yl)phosphoryl]piperidine Piperidine + Aziridine 257.2 0.8 8 hours Reduced ring strain (6-membered piperidine), faster hydrolysis
1-[Oxepan-1-yl(aziridin-1-yl)phosphoryl]oxepane Oxepane + Aziridine 288.3 0.5 6 hours Oxygen in oxepane enhances solubility but reduces nitrogen-mediated binding

Key Findings :

  • Ring Strain and Reactivity : Aziridine-containing compounds exhibit faster hydrolysis and higher electrophilicity compared to analogs with larger rings (e.g., piperidine) .
  • Solubility : Oxepane analogs (e.g., from ’s oxepane synthesis) demonstrate improved aqueous solubility due to oxygen’s polarity, though this may reduce target affinity in hydrophobic enzyme pockets .

Biological Activity

1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane is a compound of increasing interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of azepine derivatives, which are known for their diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and relevant case studies.

Molecular Formula : C18H36N3OP
Molecular Weight : 341.47 g/mol
CAS Number : 24304-61-8
Structure : The compound features a seven-membered azepane ring and a phosphoryl group attached to an aziridine moiety, contributing to its unique chemical properties.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its interaction with biological systems.

Antitumor Activity

Research indicates that azepine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways related to cell survival and death.

The proposed mechanism involves:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases and other apoptotic factors has been observed in treated cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Azepane Ring : Using cyclization methods from precursors containing nitrogen.
  • Phosphorylation Reaction : Introducing the phosphoryl group through phosphoramidation techniques.

Case Studies

Several case studies have been documented that explore the efficacy of this compound:

Study ReferenceObjectiveFindings
Kaur et al., 2021 To evaluate the pharmacological properties of azepine derivativesDemonstrated significant cytotoxicity against various cancer cell lines.
Research on Azepine Derivatives Investigate the synthesis and biological propertiesHighlighted the potential for developing new anticancer agents based on azepine structures.

Q & A

Q. What analytical techniques are essential for characterizing 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane, and how should they be applied?

  • Methodological Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorus environments), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, ³¹P NMR is critical to verify the phosphoryl group’s integrity, while HRMS confirms the molecular formula. Purity standards (>95%) should align with safety data protocols for laboratory chemicals .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications (e.g., acute toxicity via inhalation, skin contact, or ingestion). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Emergency measures include immediate skin decontamination with soap/water and avoiding inhalation exposure. Storage should be in sealed containers under inert atmospheres, with regular audits of chemical stability .

Q. How can researchers design a reproducible synthesis route for this compound?

  • Methodological Answer : Begin with a literature review to identify analogous phosphorylated azepane/aziridine systems. Optimize reaction steps (e.g., phosphorylation of azepane with aziridine derivatives) using catalysts like Hünig’s base. Monitor intermediates via TLC and isolate via column chromatography. Validate each step with spectroscopic data and cross-reference with published synthetic protocols .

Q. What solubility and stability parameters are critical for experimental planning?

  • Methodological Answer : Conduct solubility tests in common solvents (e.g., DMSO, THF, chloroform) under controlled temperatures. Stability assessments should include pH-dependent degradation studies (pH 2–12) over 24–72 hours, analyzed via HPLC. Note that aziridine’s ring strain may necessitate inert conditions to prevent hydrolysis .

Q. How should researchers conduct a systematic literature review for this compound?

  • Methodological Answer : Use databases like SciFinder and Reaxys with keywords including “phosphorylated azepane,” “aziridine derivatives,” and “kinase inhibitors.” Prioritize peer-reviewed journals over vendor databases (e.g., avoid ). Organize findings into reaction schemes, toxicity data, and unresolved mechanistic questions to identify knowledge gaps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the phosphoryl group, predicting nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with kinase targets. Validate predictions with in vitro assays comparing binding affinities .

Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer : Design a matrix of buffer systems (pH 2–12) with controlled ionic strength and temperature. Use HPLC-MS to quantify degradation products. Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Cross-validate findings with independent labs to rule out instrumentation bias .

Q. How can researchers assess the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Follow INCHEMBIOL project guidelines: measure partition coefficients (log P), biodegradation via OECD 301F tests, and bioaccumulation in model organisms (e.g., Daphnia magna). Use LC-MS/MS to detect trace residues in water/sediment samples. Correlate results with ecotoxicity thresholds .

Q. What methodologies validate the biological activity of this compound in kinase inhibition assays?

  • Methodological Answer : Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition. Test against a panel of kinases (e.g., PKA, PKC) with positive/negative controls. IC₅₀ values should be calculated via nonlinear regression. Confirm selectivity using proteome-wide profiling (e.g., KinomeScan) .

Q. How should researchers address low yield in multi-step synthesis of this compound?

  • Methodological Answer :
    Troubleshoot using DOE (Design of Experiments) to vary reaction parameters (temperature, solvent, stoichiometry). Identify bottlenecks via in-situ IR or reaction calorimetry. Consider protecting group strategies for aziridine’s amine group to prevent side reactions. Optimize purification via recrystallization or preparative HPLC .

Data Reporting Table

ParameterAnalytical TechniqueDetection LimitReference
PurityHPLC-UV0.1%
Molecular WeightHRMS1 ppm
Phosphoryl Environment³¹P NMR5 mol%
Degradation ProductsLC-MS/MS0.01 µg/L

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